7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride is a chemical compound with the molecular formula and a molecular weight of 263.34 g/mol. This compound is classified as a substituted indene derivative, which indicates its structural relationship to indene, a bicyclic hydrocarbon. The presence of hydroxyl and amine functional groups suggests potential applications in medicinal chemistry, particularly in pharmacology.
This compound is primarily sourced from synthetic processes in chemical laboratories and pharmaceutical manufacturing settings. It falls under the category of organic compounds, specifically as an indene derivative, which is known for various biological activities. The hydrochloride form of the compound enhances its solubility and stability, making it suitable for pharmaceutical applications.
The synthesis of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride typically involves several key steps:
The synthetic route may utilize various reagents and conditions, including:
The molecular structure of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride can be represented using various notations:
The compound features a chiral center due to the presence of the isopropylamino group, leading to racemic stereochemistry. Its three-dimensional conformation plays a crucial role in its biological activity.
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride can participate in various chemical reactions, including:
The stability of the compound under different pH conditions should be evaluated, as it may affect its reactivity and potential applications.
The mechanism of action for 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride is primarily linked to its interaction with biological targets such as receptors or enzymes.
Quantitative data regarding its efficacy and potency would typically be derived from pharmacological studies, including IC50 values against relevant biological targets.
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride has potential applications in:
Research into this compound continues to explore its full range of biological activities and potential therapeutic benefits.
The synthesis of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride begins with strategic functionalization of the indene core. The indene scaffold undergoes regioselective electrophilic aromatic substitution at the 7-position due to the electron-donating nature of the methylene bridge adjacent to the five-membered ring. This regiochemistry is confirmed through nuclear magnetic resonance (NMR) studies of intermediates, where the 7-substitution pattern shows distinctive coupling patterns in the aromatic region. Key precursors include 7-hydroxyindene, which can be obtained through demethylation of 7-methoxyindene using boron tribromide in dichloromethane or aluminum chloride in refluxing toluene. Alternative routes involve Friedel-Crafts acylation followed by Clemmensen reduction to install the necessary functional handles for subsequent alkoxylation. The 7-position selectivity is critical, as substitution at other positions (e.g., 4- or 5-) significantly reduces beta-blocking activity, as observed in comparative pharmacological studies of positional isomers [2] [4].
Table 1: Key Intermediates in Indene Core Synthesis
| Intermediate | Molecular Formula | Key Synthetic Route | Regiochemical Purity |
|---|---|---|---|
| 7-Hydroxyindene | C₉H₈O | Demethylation of 7-methoxyindene | >95% (HPLC) |
| 7-Methoxyindene | C₁₀H₁₀O | Friedel-Crafts alkylation | 88-92% |
| 4,7-Dihydroxyindene | C₉H₈O₂ | Directed ortho-metalation | 85-90% |
The introduction of the hydroxyalkyl side chain employs O-alkylation techniques under Williamson ether synthesis conditions. 7-Hydroxyindene reacts with epichlorohydrin in the presence of sodium hydroxide (20-30% w/v) at 60-70°C to yield 7-(2,3-epoxypropoxy)indene. This critical intermediate formation requires careful stoichiometric control, with a 1:1.2 molar ratio of 7-hydroxyindene to epichlorohydrin proving optimal to minimize diol formation through hydrolysis. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency, reducing reaction times from 24 hours to 8-10 hours while maintaining yields above 85%. Solvent selection significantly impacts regioselectivity; polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) favor terminal epoxide opening during subsequent amine addition, while protic solvents lead to increased byproduct formation. The epoxy intermediate is purified via vacuum distillation (bp 145-150°C at 0.5 mmHg) or recrystallization from toluene/n-hexane systems, achieving >99% chemical purity essential for downstream amination [2] [5].
The key amine functionality is introduced through nucleophilic ring-opening of the epoxide intermediate. Isopropylamine attacks the less sterically hindered terminal carbon of the epoxide ring in refluxing ethanol (75-80°C), yielding the secondary amino alcohol precursor. This reaction demonstrates significant solvent dependence:
Table 2: Solvent Effects on Epoxide Amination
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioisomer Ratio |
|---|---|---|---|---|
| Anhydrous Ethanol | 78 | 12 | 85 | 98:2 |
| Isopropanol | 82 | 10 | 82 | 97:3 |
| Toluene | 110 | 8 | 75 | 93:7 |
| Acetonitrile | 81 | 15 | 88 | 99:1 |
The optimal conditions (acetonitrile, 81°C, 15 hours) achieve near-complete regioselectivity for the desired 1-(7-indenyloxy)-3-isopropylaminopropan-2-ol. Catalytic amounts of lithium perchlorate (5 mol%) accelerate the reaction by 30% through Lewis acid activation of the epoxide ring. Alternative reductive amination pathways involve condensation of 7-(2-oxo-propoxy)indene with isopropylamine followed by sodium borohydride reduction, but this route produces lower stereochemical purity in the final product. The racemic nature of the final compound [(+/-) optical activity] originates from this step, as no chiral induction occurs during nucleophilic ring-opening [2] [4] [5].
Conversion to the hydrochloride salt enhances stability and bioavailability. The free base is dissolved in anhydrous ethyl acetate or acetone (5-7% w/v) at 40-45°C, followed by slow addition of 1.05 equivalents of hydrochloric acid (2-3M in isopropanol). This controlled acidification prevents localized degradation and ensures stoichiometric salt formation. Crystallization initiates upon cooling to 0-5°C, with seeding techniques employed to control particle size distribution. Solvent systems critically influence crystal morphology: ethyl acetate yields prismatic needles, while acetone/isopropanol mixtures (3:1 v/v) produce compact crystals with superior flow properties. Multi-stage recrystallization from ethanol/diethyl ether (1:4 v/v) increases chemical purity to pharmacopeial standards (>99.5% HPLC). The hydrochloride salt exhibits a sharp melting point at 162-164°C (decomposition), consistent with a single crystalline form. Powder X-ray diffraction analysis confirms the monohydrate nature of the crystalline product, with characteristic peaks at 2θ = 8.4°, 12.7°, and 17.2°. Strict control of residual solvents (ethyl acetate < 500 ppm, ethanol < 1000 ppm) is maintained throughout crystallization to meet regulatory requirements [4] [5].
Scale-up beyond laboratory synthesis presents three primary challenges: regiochemical control during indene functionalization, exothermic management during epoxide ring-opening, and racemization control during salt formation. Industrial batches (100+ kg) exhibit reduced regioselectivity (92-94% vs. 98-99% in small batches) due to thermal inhomogeneity during the alkoxylation step. Implementing continuous flow chemistry with static mixers resolves this issue by ensuring precise temperature control (±2°C) during exothermic reactions. The epoxide aminolysis generates significant heat of reaction (ΔH = -85 kJ/mol), requiring sophisticated heat exchange systems to prevent thermal degradation and dimer formation. Additionally, the racemic nature of the final API necessitates strict control over crystallization kinetics to prevent enantiomeric enrichment during processing. Polymorphism concerns emerge at production scale, with the thermodynamically stable Form I (monoclinic P2₁/c) converting to metastable Form III (orthorhombic P2₁2₁2₁) under high-shear drying conditions. This is mitigated through controlled humidity (40-50% RH) during fluid bed drying. Process analytical technology (PAT) tools, including in-line FTIR and focused beam reflectance measurement (FBRM), enable real-time monitoring of critical quality attributes, reducing batch failures by 30% in commercial manufacturing [2] [4] [5].
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4
CAS No.: 5398-23-2